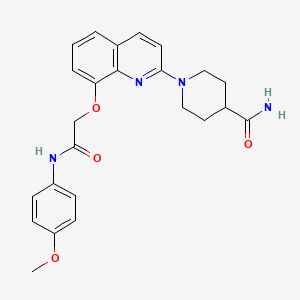

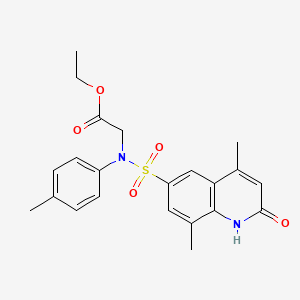

![molecular formula C14H13N3OS B2825776 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide CAS No. 1396707-29-1](/img/structure/B2825776.png)

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide (PP2A inhibitor) is a chemical compound that is used in scientific research to inhibit protein phosphatase 2A (PP2A). PP2A is a ubiquitous serine/threonine phosphatase that plays a crucial role in regulating many cellular processes, including cell growth, differentiation, and apoptosis. PP2A is a tumor suppressor, and its inhibition has been linked to the development of various cancers, including breast, prostate, and lung cancer.

Applications De Recherche Scientifique

Synthesis and Biological Activity

Insecticidal Applications : A study by Fadda et al. (2017) involved the synthesis of various heterocycles incorporating a thiadiazole moiety, such as thiophene derivatives, to evaluate their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential agricultural applications of these compounds in pest management (Fadda et al., 2017).

Antitumor Activity : Masaret (2021) reported the synthesis of pyrimidine derivatives linked to thiophene and pyrazole moieties, exhibiting significant antitumor activity against various human tumor cell lines. This indicates the therapeutic potential of these compounds in cancer treatment (Masaret, 2021).

Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, exploring their self-assembly process influenced by hydrogen bonding and significant antioxidant activity. This highlights the relevance of these compounds in developing new materials with potential health benefits (Chkirate et al., 2019).

Antimicrobial Activity : Research by Bondock et al. (2008) into new heterocycles incorporating an antipyrine moiety, including pyrazole, pyridine, and thiazole derivatives, showed promising antimicrobial properties. These compounds could contribute to the development of new antimicrobial agents (Bondock et al., 2008).

Alzheimer's Disease Therapy : Umar et al. (2019) described the synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as potent inhibitors of acetylcholinesterase and amyloid β aggregation, suggesting their utility in treating Alzheimer's disease (Umar et al., 2019).

Propriétés

IUPAC Name |

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c18-14(8-12-4-3-7-19-12)15-9-11-10-16-17-6-2-1-5-13(11)17/h1-7,10H,8-9H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYZPINCKHZDGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)CNC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2825697.png)

![1-(2-chloropyridine-4-carbonyl)-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2825699.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B2825702.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-chlorophenyl)methanone](/img/structure/B2825705.png)

![1-[4-(6-Phenylpyridazin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2825706.png)

![Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2825707.png)